rac Secoisolariciresinol-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

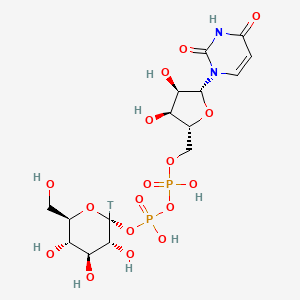

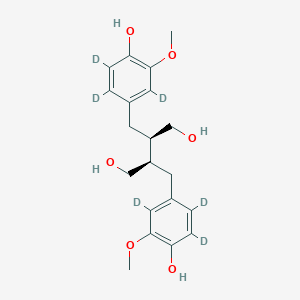

(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol is a synthetic organic compound characterized by its unique stereochemistry and deuterium labeling

Wissenschaftliche Forschungsanwendungen

(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol has several applications in scientific research:

Chemistry: Used as a model compound in studying reaction mechanisms and isotope effects.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the production of isotope-labeled compounds for various applications.

Wirkmechanismus

Target of Action

Rac Secoisolariciresinol-d6 is a labeled lignan (phenylpropanoid) with significant estrogenic activity . This suggests that its primary targets are likely to be estrogen receptors, which play a crucial role in numerous biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.

Biochemical Pathways

This includes pathways related to cell growth, differentiation, and reproduction

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its estrogenic activity. It may influence cell growth and differentiation, potentially having impacts on various tissues throughout the body. The specific effects are likely to be context-dependent and may vary based on factors such as the specific tissue and the presence of other signaling molecules .

Biochemische Analyse

Biochemical Properties

“rac Secoisolariciresinol-d6” interacts with various enzymes, proteins, and other biomolecules. It is known to undergo biotransformation by gut microbiota into enterolignans, which might exhibit more potent bioactivities than the precursor lignans . The compound is involved in phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .

Cellular Effects

“this compound” has been shown to have effects on various types of cells and cellular processes. It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier (BBB) in vivo, and prevent enhanced BBB permeability during systemic inflammatory response . It also has potential osteogenic effects .

Molecular Mechanism

Known protective mechanisms include direct free radical scavenging activity . It also directly inhibits BBB interactions with inflammatory cells and reduces the inflammatory state of leukocytes .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in various metabolic reactions, suggesting that its effects may change over time due to these reactions .

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It undergoes biotransformation by gut microbiota into enterolignans . The metabolic reactions include phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 2,3,6-trideuterio-4-hydroxy-5-methoxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable butane-1,4-diol derivative to form the intermediate product.

Reduction: The intermediate is then subjected to reduction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to modify the hydroxyl groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully reduced alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3R)-2,3-bis[(4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol: Similar structure but without deuterium labeling.

(2R,3R)-2,3-bis[(4-hydroxyphenyl)methyl]butane-1,4-diol: Lacks both methoxy and deuterium groups.

Uniqueness

The uniqueness of (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in research applications where understanding the detailed behavior of the compound is crucial.

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUETUDUXMCLALY-CDXZYTGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H](CO)[C@@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.